(2R)-2,6-dimethylheptyl hydrogen sulfate
Description
(2R)-2,6-Dimethylheptyl hydrogen sulfate is a marine-derived organosulfur compound first isolated from the ascidian Policitor adriaticus by De Rosa et al. in 1997 . Its structure consists of a branched heptyl chain with methyl groups at positions 2 and 6, esterified to a hydrogen sulfate (HSO₄⁻) group. The absolute configuration at the C-2 stereocenter was determined via Mosher’s method, confirming the R-enantiomer .
Properties
Molecular Formula |
C9H20O4S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
[(2R)-2,6-dimethylheptyl] hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m1/s1 |
InChI Key |
LICTUMJMBMBMQH-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)COS(=O)(=O)O |
Canonical SMILES |
CC(C)CCCC(C)COS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C₉H₁₈O₄S (neutral formula; as an ion, HSO₄⁻ adds a hydrogen)
- Average Mass : 223.307 g/mol (calculated for the stereoisomer series)
- Stereochemistry : Single stereocenter at C-2 (R-configuration) .
Comparison with Similar Compounds
(2S)-2,6-Dimethylheptyl Hydrogen Sulfate (Stereoisomer)
Structural Similarities :
Key Differences :
- Bioactivity Data: No reported cytotoxicity or ecological studies for the S-isomer, highlighting a critical research gap .
5-(2,6-Dimethylheptyl)-2-(3-Methylpentyl)-3-Methylthiophene (Isoprenoid Thiophene)
Structural Comparison :
Functional Differences :
- Chemical Class : Aromatic sulfur compound (thiophene) vs. aliphatic sulfate ester.
- Applications : Found in sedimentary oils (e.g., Rozel Point Oil) as a biomarker for diagenetic processes, contrasting with the R-isomer’s role in marine chemical ecology .
GEROPON®WS-25I (Sulfosuccinate Ester)
Structural Features :
Functional Contrasts :
- Role : Industrial surfactant (wetting agent) in hard-surface cleaners vs. cytotoxic natural product .
- Sulfur Chemistry : Contains a sulfonate (-SO₃⁻) group linked to a succinate backbone, differing from the sulfate (-OSO₃⁻) ester in (2R)-2,6-dimethylheptyl hydrogen sulfate.
Data Tables
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
